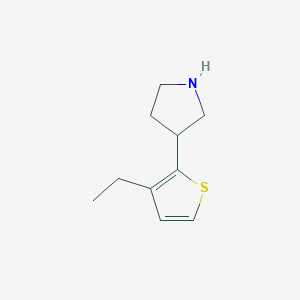
3-(3-Ethylthiophen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethylthiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with an ethylthiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylthiophen-2-yl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the ethylthiophene group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethylthiophene-2-carbaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylthiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethylthiophene group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethylthiophene moiety .
Scientific Research Applications
3-(3-Ethylthiophen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It may exhibit pharmacological activities that make it a candidate for therapeutic development.
Mechanism of Action
The mechanism of action of 3-(3-Ethylthiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic structure without the ethylthiophene group.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Other Heterocycles: Compounds with similar ring structures but different functional groups.
Uniqueness
3-(3-Ethylthiophen-2-yl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the ethylthiophene group. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
3-(3-ethylthiophen-2-yl)pyrrolidine |
InChI |
InChI=1S/C10H15NS/c1-2-8-4-6-12-10(8)9-3-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3 |
InChI Key |
NANKQKGIHCLEIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















